5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride
Description
Properties
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Commonly, triazole formation can be achieved through the reaction of a hydrazine with a suitable nitrile compound. The reaction is often conducted in the presence of a base, such as sodium or potassium hydroxide, at elevated temperatures. The addition of the pyrrolidine moiety can be carried out through nucleophilic substitution or other coupling reactions, followed by methylation.
Industrial Production Methods: : Industrial-scale production of this compound may involve multi-step synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, this compound can be used as a molecular probe to study enzyme functions, receptor interactions, and signal transduction pathways.
Medicine: : Potential therapeutic applications may include its use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: : The compound's stability and reactivity make it suitable for industrial applications, including the formulation of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may engage in hydrophobic interactions, stabilizing the compound's binding to its target. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Triazole vs. Oxadiazole Cores
- The target compound’s 1,2,4-triazole core enables strong hydrogen bonding, which is advantageous for interacting with biological targets like enzymes or receptors . In contrast, the oxadiazole derivative () exhibits higher metabolic stability due to its bioisosteric nature, often replacing ester or amide groups in agrochemicals .
Substituent Effects
- However, this modification may reduce aqueous solubility compared to the target compound’s unmodified pyrrolidine group .
- The bicyclic pyrrolo-pyrrole group in introduces steric bulk, which could limit binding to flat active sites but improve selectivity for conformational targets in agrochemicals .
Salt Form and Solubility
Pharmaceutical Relevance
- The target compound’s chiral pyrrolidine group is critical for enantioselective interactions with biological targets, such as G-protein-coupled receptors (GPCRs) implicated in metabolic diseases .
- ’s 4-methoxy analog has shown promise in preclinical studies for Alzheimer’s disease due to enhanced lipophilicity and brain uptake .
Material Science and Agrochemicals
- ’s free base form is utilized as a ligand in catalytic systems or as a monomer for functional polymers due to its uncharged, reactive triazole core .
- The oxadiazole derivative () is a candidate for herbicide development, leveraging its resistance to enzymatic degradation .
Biological Activity
5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride (CAS No. 2173638-18-9) is a synthetic organic compound recognized for its unique chemical structure and potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a methyl group, making it a subject of interest in various fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is . The compound's structure allows for diverse interactions with biological targets, particularly through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄·2HCl |
| Molecular Weight | 195.16 g/mol |
| CAS Number | 2173638-18-9 |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π interactions , while the pyrrolidine ring contributes to hydrophobic interactions , stabilizing the binding to target molecules. These interactions can modulate various biochemical pathways, influencing cellular functions.
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride demonstrate potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Anticancer Activity
The triazole scaffold is also recognized for its potential in anticancer drug development. A recent study highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. For example, certain derivatives showed promising results with an MIC of 5 μM against Mycobacterium tuberculosis, suggesting that similar mechanisms may be applicable in cancer treatment .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including those structurally related to 5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride. The results demonstrated enhanced activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anticancer Research : Another investigation focused on the synthesis of new triazole derivatives aimed at targeting cancer cells. The synthesized compounds exhibited significant cytotoxic effects on multiple cancer cell lines, reinforcing the therapeutic potential of triazole-containing compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
